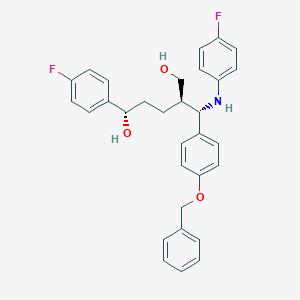

N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate is a deuterated surfactant commonly used in biochemical and biophysical research. This compound is particularly valuable for its ability to solubilize and stabilize membrane proteins, making it an essential tool in the study of protein structures and functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate typically involves the deuteration of dodecylamine followed by quaternization with dimethyl sulfate and subsequent sulfonation. The reaction conditions often include:

Deuteration: Dodecylamine is treated with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

Quaternization: The deuterated dodecylamine is then reacted with dimethyl sulfate to form the quaternary ammonium compound.

Sulfonation: Finally, the quaternary ammonium compound is sulfonated using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or thiols can be used under mild conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted ammonium compounds.

Aplicaciones Científicas De Investigación

N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate is widely used in scientific research, particularly in:

Chemistry: As a surfactant in the synthesis and stabilization of nanoparticles.

Biology: For solubilizing and stabilizing membrane proteins, facilitating structural and functional studies.

Medicine: In drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

Industry: Used in formulations of detergents and emulsifiers for various applications.

Mecanismo De Acción

The compound exerts its effects by disrupting lipid-lipid and lipid-protein interactions within the lipid bilayer of cell membranes. This disruption facilitates the extraction and purification of membrane proteins. The molecular targets include hydrophobic regions of membrane proteins, and the pathways involved are primarily related to the solubilization and stabilization of these proteins.

Comparación Con Compuestos Similares

Similar Compounds

Sodium n-Dodecyl-d25 Sulfate: Another deuterated surfactant used for similar applications.

n-Dodecyl-β-D-maltoside: A non-ionic detergent used for membrane protein studies.

n-Hexadecyl-d33-trimethylammonium Bromide: A quaternary ammonium compound with similar surfactant properties.

Uniqueness

N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate is unique due to its deuterated nature, which provides enhanced stability and reduced background noise in nuclear magnetic resonance (NMR) spectroscopy. This makes it particularly valuable for detailed structural studies of membrane proteins.

Propiedades

Fórmula molecular |

C17H37NO3S |

|---|---|

Peso molecular |

360.7 g/mol |

Nombre IUPAC |

3-[dimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl)azaniumyl]propane-1-sulfonate |

InChI |

InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3/i1D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,15D2 |

Clave InChI |

IZWSFJTYBVKZNK-LKYWTNKRSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)CCCS(=O)(=O)[O-] |

SMILES canónico |

CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)

![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)

![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)

![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)